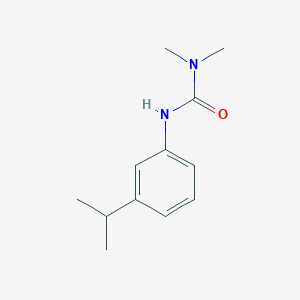

3-(3-Isopropylphenyl)-1,1-dimethylurea

CAS No.: 55304-10-4

Cat. No.: VC8124346

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55304-10-4 |

|---|---|

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 1,1-dimethyl-3-(3-propan-2-ylphenyl)urea |

| Standard InChI | InChI=1S/C12H18N2O/c1-9(2)10-6-5-7-11(8-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15) |

| Standard InChI Key | QWZWEJVCSVTACA-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=CC=C1)NC(=O)N(C)C |

| Canonical SMILES | CC(C)C1=CC(=CC=C1)NC(=O)N(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(3-Isopropylphenyl)-1,1-dimethylurea belongs to the phenylurea family, characterized by a urea backbone substituted with aromatic and alkyl groups. Its IUPAC name, 3-(3-isopropylphenyl)-1,1-dimethylurea, reflects the meta position of the isopropyl group on the phenyl ring and the dimethyl substitution on the urea nitrogen . The molecular formula is C₁₂H₁₈N₂O, with a molar mass of 206.29 g/mol .

Table 1: Key Physicochemical Properties

The compound’s crystalline structure arises from hydrogen bonding between urea groups and van der Waals interactions from the isopropyl substituent . Unlike isoproturon, which exhibits herbicidal activity due to para-substitution , the meta configuration likely alters its biological interactions.

Synthesis and Process-Related Formation

Synthetic Pathways

The synthesis of 3-(3-Isopropylphenyl)-1,1-dimethylurea involves a two-step reaction starting from meta-isopropyl aniline :

-

Formation of Phenyl Carbamate Intermediate:

Meta-isopropyl aniline reacts with phenyl chloroformate in the presence of triethylamine, yielding a carbamate intermediate. -

Dimethylamine Substitution:

The intermediate undergoes nucleophilic substitution with dimethylamine gas, producing the target urea derivative.

The reaction proceeds at 0–5°C to minimize side products, with a reported yield of 53% . Impurities such as 1,3-bis-[3-(isopropylphenyl)urea (meta-dimer) form concurrently, requiring chromatographic purification .

Table 2: Synthetic Conditions and Outcomes

| Parameter | Detail |

|---|---|

| Starting Material | Meta-isopropyl aniline |

| Reagents | Phenyl chloroformate, dimethylamine |

| Solvent | Methylene chloride |

| Temperature | 0–5°C (step 1); room temp (step 2) |

| Yield | 53% |

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum reveals critical functional groups:

-

Amide I Band: 1643 cm⁻¹, characteristic of carbonyl (C=O) vibrations .

-

Aromatic C-H Bending: Peaks at 758–761 cm⁻¹ confirm meta-substituted phenyl rings .

Mass Spectrometry

-

Molecular Ion Peak: m/z 207 [M+H]⁺, consistent with the molecular formula .

-

Fragmentation Pattern: Loss of dimethylamine (45 Da) yields m/z 162, corresponding to the isopropylphenyl cation .

Stability and Degradation

Hydrolytic Stability

While data specific to the meta isomer is limited, phenylurea herbicides generally undergo hydrolysis under alkaline conditions . Isoproturon, for example, has a hydrolysis half-life of ~30 days in water . The meta isomer’s stability likely depends on:

-

pH: Degradation accelerates at pH >8.

-

Temperature: Higher temperatures promote urea bond cleavage.

Photodegradation

Ultraviolet exposure may induce:

-

N-Demethylation: Formation of 3-(3-isopropylphenyl)-1-methylurea .

-

Ring Oxidation: Hydroxylation of the isopropyl group or phenyl ring .

Environmental and Toxicological Considerations

Environmental Persistence

No direct studies exist for the meta isomer, but analog data suggest:

-

Soil Adsorption: Log K₀c values for phenylureas range from 2.5–3.5, indicating moderate mobility .

-

Microbial Degradation: Demethylation by soil bacteria is probable, though rates may differ from isoproturon .

Ecotoxicity

-

Aquatic Organisms: Isoproturon’s LC₅₀ for fish is >100 mg/L ; the meta isomer’s toxicity remains unstudied.

-

Soil Microbiota: Urea derivatives can inhibit nitrification at high concentrations .

Human Health Implications

-

Acute Toxicity: Isoproturon has low acute toxicity (rat LD₅₀ >1800 mg/kg) ; similar profiles are expected for the meta isomer.

-

Metabolism: Hepatic N-demethylation and glucuronidation are likely primary metabolic pathways .

Analytical Detection Methods

High-Performance Liquid Chromatography (HPLC)

Thin-Layer Chromatography (TLC)

Applications and Industrial Relevance

Research Applications

-

Structure-Activity Relationships: Comparing meta/para isomers elucidates herbicidal selectivity .

-

Synthetic Intermediates: Potential precursor for meta-substituted urea derivatives .

Regulatory Status and Guidelines

International Standards

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume